molecular formula C18H26N2O3 B6417819 3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide CAS No. 1060329-52-3

3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide

Cat. No.: B6417819
CAS No.: 1060329-52-3
M. Wt: 318.4 g/mol
InChI Key: DHLRDAYPIJJOTO-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide is a synthetic organic compound with a complex structure. It features a morpholine ring, a phenyl group, and a butanamide backbone, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,3-dimethylbutanoic acid with 4-(2-aminoethyl)phenol to form an amide bond. This intermediate is then reacted with morpholine and an oxidizing agent to introduce the morpholin-4-yl and oxoethyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions, while the butanamide backbone provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-N-{4-[2-(piperidin-4-yl)-2-oxoethyl]phenyl}butanamide: Similar structure but with a piperidine ring instead of morpholine.

    3,3-dimethyl-N-{4-[2-(pyrrolidin-4-yl)-2-oxoethyl]phenyl}butanamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3,3-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)13-16(21)19-15-6-4-14(5-7-15)12-17(22)20-8-10-23-11-9-20/h4-7H,8-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLRDAYPIJJOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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